![molecular formula C18H20F3N3O2 B2626511 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380171-68-4](/img/structure/B2626511.png)
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine-based compound with potential applications in scientific research. MPTP has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in dopaminergic neuron death and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine-induced Parkinson's disease-like symptoms in animal models include tremors, bradykinesia, rigidity, and postural instability. 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has also been shown to cause a decrease in dopamine levels in the brain, as well as an increase in reactive oxygen species and lipid peroxidation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying the function of these neurons. However, the use of 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in animal models requires careful consideration due to its potential toxicity and the ethical implications of inducing Parkinson's disease-like symptoms in animals.
Future Directions
Future research on 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine could focus on developing new treatments for Parkinson's disease based on its mechanism of action. Additionally, 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine could be used to study the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases. Finally, further research could explore the potential of 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine as a tool for studying the function of other neurotransmitter systems in the brain.
In conclusion, 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, or 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, is a valuable tool for scientific research due to its selective toxicity to dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine could focus on developing new treatments for Parkinson's disease, studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, and exploring the potential of 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine as a tool for studying the function of other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves the reaction of 3-methoxybenzylpiperidine with 2,4,5-trichloropyrimidine in the presence of a base, followed by the reaction with trifluoroacetic acid. The resulting compound is then purified by column chromatography to obtain 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine with high purity.
Scientific Research Applications
2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been used in scientific research as a tool to study the function of dopamine neurons in the brain. 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is selectively toxic to dopaminergic neurons and can induce Parkinson's disease-like symptoms in animal models. This makes 2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential treatments for the disease.
properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-15-4-2-3-13(11-15)12-24-9-6-14(7-10-24)26-17-22-8-5-16(23-17)18(19,20)21/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSBLLJCQZKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine |
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